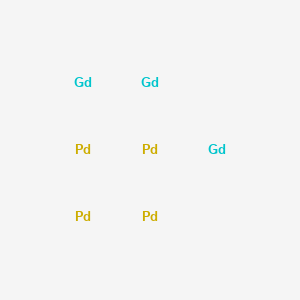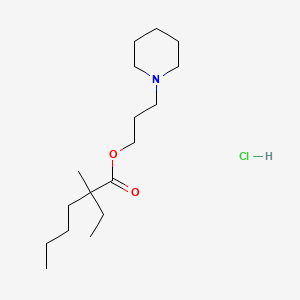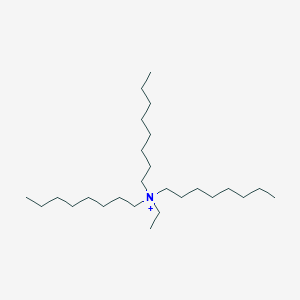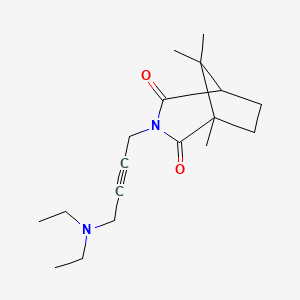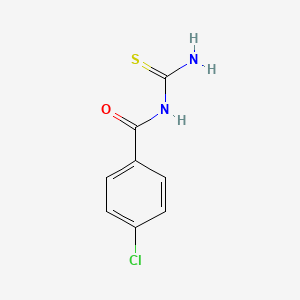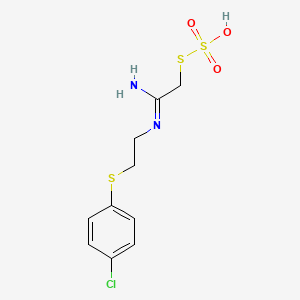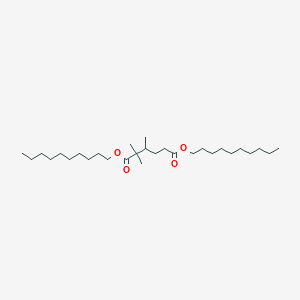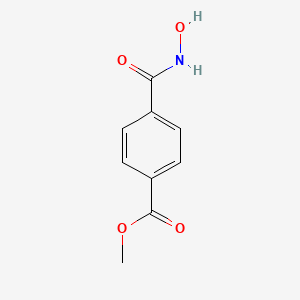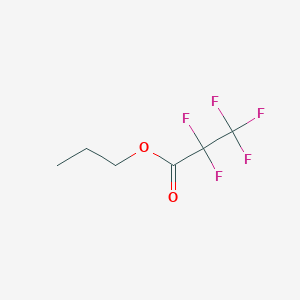
Propyl pentafluoropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is an ester derived from pentafluoropropionic acid and propanol. This compound is characterized by its unique structure, which includes five fluorine atoms attached to a three-carbon chain, making it highly fluorinated .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl pentafluoropropanoate can be synthesized through the esterification of pentafluoropropionic acid with propanol. The reaction typically involves heating the carboxylic acid with the alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid . The general reaction is as follows:
C3F5COOH+C3H7OH→C6H7F5O2+H2O
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures higher yields and efficiency compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
Propyl pentafluoropropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to pentafluoropropionic acid and propanol in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Pentafluoropropionic acid and propanol.
Reduction: Propyl pentafluoropropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propyl pentafluoropropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and coatings
Mechanism of Action
The mechanism of action of propyl pentafluoropropanoate largely depends on its interactions with other molecules. The ester group can undergo hydrolysis, releasing pentafluoropropionic acid, which can then interact with various biological targets. The fluorine atoms in the compound contribute to its stability and resistance to metabolic degradation, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Pentafluoropropionic acid, pentyl ester: Similar structure but with a pentyl group instead of a propyl group.
Pentafluoropropionic acid, ethyl ester: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
Propyl pentafluoropropanoate is unique due to its specific combination of a propyl group and a highly fluorinated propionic acid moiety. This combination imparts distinct physical and chemical properties, such as high stability and resistance to hydrolysis, making it particularly useful in various scientific and industrial applications .
Properties
CAS No. |
39118-07-5 |
|---|---|
Molecular Formula |
C6H7F5O2 |
Molecular Weight |
206.11 g/mol |
IUPAC Name |
propyl 2,2,3,3,3-pentafluoropropanoate |
InChI |
InChI=1S/C6H7F5O2/c1-2-3-13-4(12)5(7,8)6(9,10)11/h2-3H2,1H3 |
InChI Key |
NZZLJQBPSUUZOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


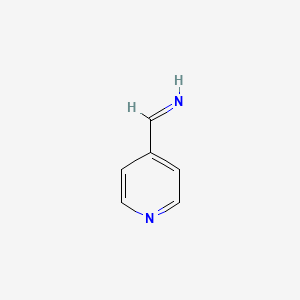

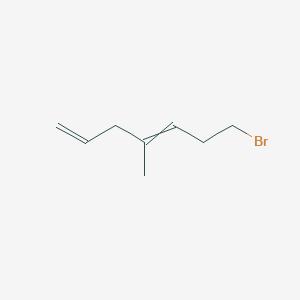
![2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14660670.png)
